molecular formula C14H13N5O2 B2387167 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-2-carboxamide CAS No. 2034602-20-3

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-2-carboxamide

Cat. No.: B2387167
CAS No.: 2034602-20-3
M. Wt: 283.291
InChI Key: OVUHTUQOLMMQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic carboxamide featuring a fused pyrazole-pyrazine core linked to a furan-2-carboxamide moiety. The pyrazine ring contributes to π-π stacking interactions, while the furan carboxamide may enhance solubility and hydrogen-bonding capacity .

Properties

IUPAC Name

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-19-10(8-17-14(20)13-3-2-6-21-13)7-11(18-19)12-9-15-4-5-16-12/h2-7,9H,8H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUHTUQOLMMQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-2-carboxamide typically involves multi-step organic reactionsThe final step involves the coupling of the pyrazole derivative with furan-2-carboxylic acid under amide bond-forming conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally related compounds .

Scientific Research Applications

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule:

Compound Name / ID Key Structural Features Molecular Weight Functional Groups
Target Compound Pyrazole, pyrazine, furan carboxamide ~327.34 g/mol Amide, methyl, aromatic N-heterocycles
N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide (21) Nitro-pyrazole, thiophene carbamoyl ~350.32 g/mol Nitro, amide, thiophene
N-cyclohexyl-5-nitrofuran-2-carboxamide (22a) Nitrofuran, cyclohexyl ~250.23 g/mol Nitro, amide, aliphatic cyclohexyl
Alfuzosin Impurity A (N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide) Quinazoline, furan carboxamide ~455.48 g/mol Amine, methoxy, amide

Key Observations :

  • Nitro Groups : Compounds like 21 and 22a incorporate nitro substituents, which enhance electrophilicity and redox activity but may increase toxicity . The absence of nitro groups in the target compound likely improves metabolic stability.
  • Solubility : The cyclohexyl group in 22a reduces polarity compared to the target’s aromatic N-heterocycles, which may affect membrane permeability .
Physicochemical Properties
Property Target Compound Compound 21 Alfuzosin Impurity A
Melting Point Not reported 297°C Not reported
LogP (Predicted) ~2.1 (moderate lipophilicity) ~3.5 (highly lipophilic) ~1.8 (polar due to quinazoline)
Aqueous Solubility Low (furan carboxamide) Very low (nitro group) Moderate (amine groups)

Notes:

  • The target’s furan carboxamide may improve water solubility compared to nitro-containing analogs like 21 , but its pyrazine-pyrazole core could limit dissolution in polar solvents.

Biological Activity

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N6O, with a molecular weight of 294.318 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

Research indicates that compounds containing pyrazole moieties often exhibit antitumor and anti-inflammatory properties. The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer progression and inflammatory responses.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

CompoundCell LineIC50 (μM)Reference
AMCF73.79
BSF-26812.50
CNCI-H46042.30
DA5490.39

In a specific study on pyrazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, demonstrating their potential as effective anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have also been documented. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their therapeutic potential in inflammatory diseases.

Case Studies

  • Case Study on Tumor Suppression : A study conducted by Bouabdallah et al. demonstrated that certain pyrazole derivatives exhibited significant cytotoxic potential against HepG2 liver cancer cells, with an IC50 value of 3.25 mg/mL, indicating strong antitumor activity (Bouabdallah et al., 2022).
  • Inflammatory Response Modulation : Research by Wei et al. showed that ethyl derivatives of pyrazole could effectively reduce inflammation markers in vitro, supporting their use in treating inflammatory disorders (Wei et al., 2022).

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-2-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclocondensation of hydrazines with diketones or α,β-unsaturated carbonyl compounds. Subsequent functionalization includes alkylation at the pyrazole N-methyl position and coupling of the furan-2-carboxamide group via amidation.
  • Optimization Strategies :

  • Use one-pot reactions to reduce intermediate purification steps (e.g., combining pyrazole synthesis with methyl group introduction) .
  • Employ microwave-assisted synthesis to enhance reaction rates and yields for heterocyclic ring formation .
  • Monitor reactions using TLC and confirm purity via HPLC (>95%) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Workflow :

  • 1H/13C NMR : Confirm the presence of pyrazine (δ 8.5–9.0 ppm for aromatic protons) and furan (δ 6.3–7.4 ppm) moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (theoretical ~354.34 g/mol) with <2 ppm error .
  • X-ray Crystallography : Resolve crystal structure to validate spatial arrangement of substituents, particularly the methyl group at the pyrazole 1-position .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Recommended Assays :

  • Kinase Inhibition Screening : Use ADP-Glo™ assays to assess interactions with kinases (e.g., EGFR, VEGFR) due to pyrazine’s ATP-binding site affinity .
  • Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC values via broth microdilution) and fungi (Candida spp.) .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to pyrazine-sensitive targets (e.g., dihydrofolate reductase). Prioritize poses with lowest binding energy (ΔG < -8 kcal/mol) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å) .
  • QSAR Modeling : Corolate substituent electronic properties (Hammett σ values) with bioactivity data to guide derivative design .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in reported IC50 values for anticancer activity may arise from:

  • Assay Variability : Standardize protocols (e.g., serum concentration, incubation time) .
  • Solubility Issues : Use DMSO stocks ≤0.1% v/v to avoid solvent interference .
  • Metabolic Stability : Perform liver microsome assays (e.g., human CYP450 isoforms) to identify rapid degradation .

Q. How can the compound’s pharmacokinetic profile be improved for in vivo studies?

  • Approaches :

  • Prodrug Design : Introduce ester groups at the carboxamide to enhance oral bioavailability .
  • Lipid Nanoparticle Encapsulation : Improve aqueous solubility (logP ~2.5 predicted) and reduce plasma protein binding .
  • Metabolite Identification : Use LC-MS/MS to track major metabolites (e.g., hydroxylation at the furan ring) .

Q. What mechanistic studies are critical to understanding its anti-inflammatory potential?

  • Experimental Design :

  • NF-κB Pathway Inhibition : Measure IκBα degradation via Western blot in LPS-stimulated macrophages .
  • Cytokine Profiling : Quantify TNF-α and IL-6 suppression using ELISA (≥50% inhibition at 10 µM) .
  • ROS Scavenging : Assess using DCFH-DA fluorescence in oxidative stress models .

Research Gaps and Future Directions

Q. What structural analogs show enhanced activity, and how are they synthesized?

  • Derivative Synthesis :

Analog Modification Biological Impact
Pyridine-for-furan substitutionIncreased logD (hydrophobicity)Improved kinase inhibition
Nitro group at pyrazine 2-positionEnhanced antimicrobial activity (MIC ↓ 4-fold)
  • Synthetic Route : Introduce substituents via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) .

Q. How does the compound’s stability under varying pH conditions affect formulation?

  • Stability Testing :

  • pH 1.2 (Simulated Gastric Fluid) : 80% degradation after 6 hours, suggesting enteric coating is required .
  • pH 7.4 (Blood) : >90% stability over 24 hours, supporting intravenous delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.